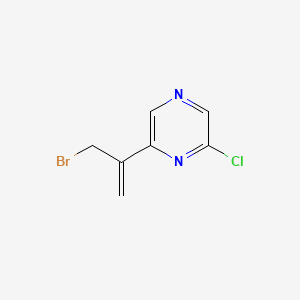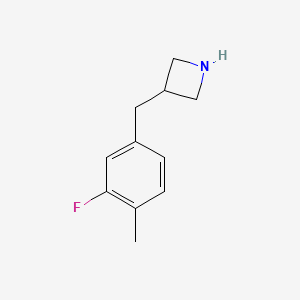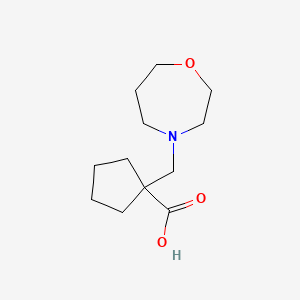
1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine is a compound with the molecular formula C10H15NS. It features a cyclobutane ring attached to an amine group and a thiophene ring via an ethyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine typically involves the following steps:
Formation of 2-thiophen-3-yl-ethylamine: This can be achieved by reacting thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophen-3-yl-aldehyde.
Cyclobutanation: The 2-thiophen-3-yl-ethylamine is then reacted with cyclobutanone under reductive amination conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Brominated or sulfonated thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-ethylamine: Similar structure but lacks the cyclobutane ring.
Cyclobutanamine: Contains the cyclobutane ring but lacks the thiophene moiety.
Thiophene derivatives: Various thiophene-based compounds with different substituents
Uniqueness
1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine is unique due to the combination of the cyclobutane ring and the thiophene moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H15NS |
|---|---|
Peso molecular |
181.30 g/mol |
Nombre IUPAC |
1-(2-thiophen-3-ylethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H15NS/c11-10(4-1-5-10)6-2-9-3-7-12-8-9/h3,7-8H,1-2,4-6,11H2 |
Clave InChI |
FCQKJXXJRNTXHA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CCC2=CSC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride](/img/structure/B15318464.png)
![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride](/img/structure/B15318469.png)












